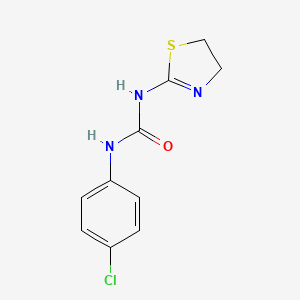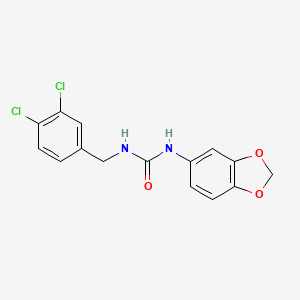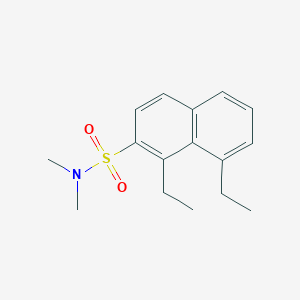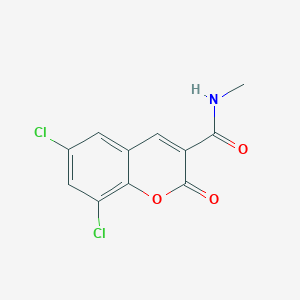![molecular formula C17H22FN3S B5790267 3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5790267.png)
3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole varies depending on its application. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also acts as an inhibitor of the fungal enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes. In agriculture, it acts as a selective herbicide by inhibiting the activity of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects:
3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects depending on its application. In medicinal chemistry, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also exhibits antifungal and antibacterial activity by inhibiting the synthesis of vital components of fungal and bacterial cell membranes. In agriculture, it acts as a selective herbicide by inhibiting the biosynthesis of branched-chain amino acids in plants.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole in lab experiments is its broad range of potential applications in various fields. It has also been shown to exhibit high efficacy and selectivity in its intended applications. However, one limitation of this compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole. In medicinal chemistry, further studies are needed to determine its potential as a novel anticancer agent and its efficacy in combination with other chemotherapeutic agents. In agriculture, further research is needed to optimize its use as a herbicide and insecticide. In material science, further investigation is needed to explore its potential in the development of new materials with unique properties.
Conclusion:
In conclusion, 3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields and to address its limitations.
Synthesis Methods
The synthesis of 3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole involves the reaction between 4-fluorobenzyl chloride and 4-amino-3-cyclohexyl-5-ethylthio-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) and is carried out under reflux conditions. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an antifungal, antibacterial, and anticancer agent. In agriculture, it has been studied for its potential as a herbicide and insecticide. In material science, it has been investigated for its use in the development of new materials with unique properties.
properties
IUPAC Name |
3-cyclohexyl-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3S/c1-2-21-16(14-6-4-3-5-7-14)19-20-17(21)22-12-13-8-10-15(18)11-9-13/h8-11,14H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYNSUFQDKJYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5790199.png)



![1-(4-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5790227.png)





![7-hydroxy-1,3-dimethyl-6-(1-naphthyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5790299.png)